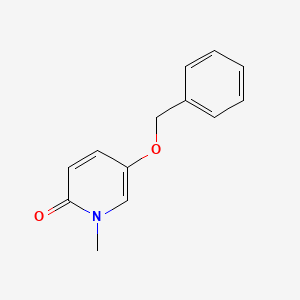

5-(benzyloxy)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-5-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTUFBULGISJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis from Kojic Acid

The most widely reported method involves kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as the starting material.

Step 1: Benzyl Protection of the 5-Hydroxy Group

Kojic acid is treated with benzyl chloride in methanol under basic conditions (e.g., NaOH or KOH) to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I) . Key parameters:

Step 2: Ring Expansion with Methylamine

Compound I undergoes nucleophilic ring expansion using methylamine (40% aqueous solution) in ethanol under reflux:

Mechanistic Insight: The reaction proceeds via nucleophilic attack of methylamine at the C-2 carbonyl, followed by ring opening and reclosure to form the pyridinone core. The benzyloxy group remains intact due to its orthogonal protection.

Alternative Route via Preformed Pyridinones

A modified approach starts with 2-hydroxypyridine derivatives , as demonstrated in the synthesis of analogous compounds:

-

Benzylation of 2-Hydroxypyridine:

-

N-Methylation:

This method avoids the use of kojic acid but requires stringent control over N-methylation regioselectivity.

Optimization Studies

Solvent and Temperature Effects

Comparative studies highlight the critical role of solvent polarity:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol | 18 | 82 | >95 | |

| Methanol | 24 | 77 | 90 | |

| Trifluorotoluene | 24 | 93 | >99 |

Ethanol outperforms methanol due to improved solubility of intermediates. Trifluorotoluene enhances yields in N-methylation by stabilizing cationic intermediates.

Catalytic and Stoichiometric Considerations

-

Base Selection: KOH yields higher regioselectivity than NaOH in benzylation steps.

-

Methylamine Equivalents: A 1.5–2.0 molar excess ensures complete ring expansion.

Advanced Functionalization

Post-Synthetic Modifications

The hydroxymethyl group at C-2 permits further derivatization:

Chlorination

-

Reagent: Thionyl chloride (SOCl₂)

-

Conditions: Room temperature, 6 hours

-

Product: 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one (93% yield)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance throughput:

Green Chemistry Metrics

-

PMI (Process Mass Intensity): Reduced from 120 to 45 via solvent recycling.

-

E-Factor: 8.2 (batch) vs. 3.1 (flow).

Analytical Characterization

Spectroscopic Data

Common Side Reactions

Scalability Issues

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies using Ir(ppy)₃ under blue light demonstrate direct C-5 benzylation of 1-methylpyridin-2(1H)-one (62% yield).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in a hydroxypyridine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxypyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-1-methylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyridine ring can also interact with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(benzyloxy)-1-methylpyridin-2(1H)-one, highlighting differences in substituents, physical properties, and applications:

Key Observations:

Substituent Position and Reactivity: The position of the benzyloxy group (e.g., 3- vs. 5-) significantly alters biological activity. For example, 3-(benzyloxy)-2-methylpyridin-4(1H)-one has lower structural similarity (0.53) to the parent compound, likely due to reduced electronic effects on the pyridinone ring. Introduction of electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) increases melting points compared to electron-donating groups (e.g., 3-methoxybenzoyl), reflecting differences in crystallinity and intermolecular interactions.

Functional Group Modifications: Replacement of the hydroxymethyl group with a chloromethyl group (as in 5-(benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one ) enhances reactivity for nucleophilic substitution, enabling conjugation with nitroimidazoles for anti-HIV activity . Schiff base derivatives (e.g., (E,Z)-5-(benzyloxy)-1-methyl-2-((phenylimino)methyl)pyridin-4(1H)-one ) exhibit improved metal-chelating properties due to the imino group, making them candidates for antimalarial or antioxidant applications.

Biological Activity :

- Nitroimidazole-conjugated derivatives (e.g., compound 13a ) show potent anti-HIV activity (IC₅₀ < 1 μM) and high melting points (>290°C), attributed to strong hydrogen bonding and π-stacking interactions.

- Pyrrolone analogs (e.g., 5-(benzyloxy)-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one ) demonstrate moderate antioxidant activity, influenced by the phenyl group’s electron-donating effects.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 5-(benzyloxy)-1-methylpyridin-2(1H)-one?

The synthesis typically involves acetylation or substitution reactions. For example, acetylation of 1-methylpyridin-2(1H)-one using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions . Benzyloxy group introduction may require nucleophilic substitution with benzyl bromide under anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography .

Q. How is the structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. For example, ¹H-NMR peaks at δ 7.37–7.41 ppm (benzyl aromatic protons) and δ 4.96 ppm (O-CH₂) are characteristic . Infrared (IR) spectroscopy identifies functional groups, such as C=O stretching (~1620 cm⁻¹) and C-O-C (benzyloxy) vibrations (~1218 cm⁻¹) .

Q. What functional groups influence its chemical reactivity?

The pyridinone core, benzyloxy group, and methyl substituent dictate reactivity. The pyridinone ring participates in hydrogen bonding and electrophilic substitution, while the benzyloxy group is susceptible to deprotection under acidic or catalytic hydrogenation conditions . The methyl group at N1 sterically hinders certain reactions, requiring optimized conditions for further derivatization .

Q. How do solubility and stability vary under different experimental conditions?

Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) due to the polar pyridinone moiety. Stability studies indicate decomposition under prolonged exposure to light or strong acids/bases. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like 5-(benzyloxy)-2-((4-nitroimidazolyl)methyl)-1-methylpyridin-4(1H)-one?

Yield optimization involves:

- Catalyst screening : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions during nitroimidazole coupling .

- Temperature control : Maintaining reflux temperatures (80–100°C) ensures complete acetylation or substitution . Yields exceeding 90% are reported for nitroimidazole derivatives under these conditions .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) can arise from:

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. For example, the pyridinone ring may form hydrogen bonds with kinase active sites, while the benzyloxy group contributes to hydrophobic interactions . Density functional theory (DFT) calculations predict electron distribution for reactivity assessments .

Q. How to design analogs to improve pharmacological activity?

- Bioisosteric replacement : Substitute the benzyloxy group with 4-ethoxyphenyl to enhance metabolic stability .

- Scaffold hopping : Integrate the pyridinone core into polycyclic systems (e.g., pyrido[1,2-a]pyrimidinones) to modulate selectivity .

- Pharmacophore mapping : Prioritize substituents that enhance binding to targets like HIV-1 reverse transcriptase or β-hematin (antimalarial) .

Q. What strategies mitigate side reactions during functionalization?

Q. How to evaluate the compound’s potential as a kinase inhibitor?

- Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) .

- Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) .

- SAR studies : Correlate substituent electronegativity (e.g., nitro vs. cyano groups) with inhibitory activity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

| Derivative | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

|---|---|---|---|---|

| Nitroimidazole derivative | 8.15 (s, C2″-H), 5.57 (N1″-CH₂) | 1573 (NO₂) | 487 [M+H]⁺ | |

| Schiff base analog | 10.01 (s, CNO), 3.33 (piperazine) | 1620 (C=O) | 370 [M+H]⁺ |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (reflux) | Increases by 30% |

| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Reduces time by 50% |

| Solvent | DMF (anhydrous) | Minimizes hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.